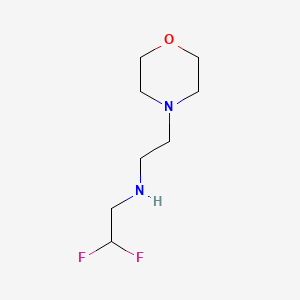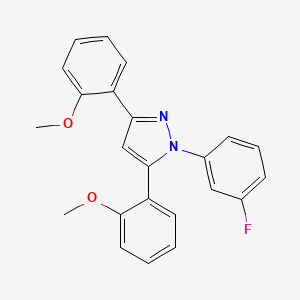![molecular formula C14H20N6O2 B10911334 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911334.png)
3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)プロパン-2-イル]-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピンは、複雑な複素環式化合物です。
製造方法
合成経路と反応条件
3-[1-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)プロパン-2-イル]-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピンの合成は、複数のステップを伴います。
ピラゾール環の形成: ピラゾール環は、3-ニトロアセトフェノンとヒドラジン水和物を還流条件下で反応させることで合成できます。
アルキル化: 次に、ピラゾール誘導体は、炭酸カリウムなどの塩基の存在下で、1-ブロモ-2-メチルプロパンを用いてアルキル化されます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を高めるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、自動化の使用が含まれ、一貫した生産品質を確保することができます。
化学反応解析
反応の種類
酸化: この化合物は、特にピラゾール環で、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 水素ガスを用いたパラジウム炭素(Pd/C)。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンの生成。
置換: 置換トリアゾール誘導体の生成。
科学研究への応用
化学
この化合物は、より複雑な複素環系を合成するためのビルディングブロックとして用いられます。
生物学
生物学的研究では、この化合物はファーマコフォアとしての可能性について研究されています。さまざまな生物学的標的と相互作用する能力は、特に抗炎症および抗がん療法の分野において、医薬品開発の候補となっています。 .
医学
この化合物の潜在的な医学的応用には、抗炎症剤、抗がん剤、抗菌剤としての使用が含まれます。その独特の構造により、特定の分子標的と相互作用することができ、医薬品開発の有望な候補となっています。 .
産業
工業部門では、この化合物は、独特の特性を持つ新素材の開発に用いられています。その複素環構造により、特定の電気的、光学的、機械的特性を持つ材料を作成できます。 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-nitroacetophenone with hydrazine hydrate under reflux conditions.
Cyclization: The alkylated pyrazole undergoes cyclization with 1,2,4-triazole under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its heterocyclic structure allows for the creation of materials with specific electronic, optical, and mechanical properties .
類似化合物との比較
Similar Compounds
- **3-(5-methyl-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- **3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Uniqueness
The presence of both the pyrazole and triazole rings in the same molecule makes 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine unique. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
作用機序
この化合物は、酵素や受容体などの特定の分子標的と相互作用することによって、その効果を発揮します。ピラゾール環とトリアゾール環により、これらの標的との強い結合相互作用が可能になり、さまざまな生物学的経路のモジュレーションにつながります。例えば、この化合物は、炎症やがんの進行に関与する特定の酵素の活性を阻害する可能性があります。 .
類似化合物の比較
類似化合物
- 3-(5-メチル-1H-ピラゾール-1-イル)プロパン-2-イル]-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン
- 3-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)プロパン-2-イル]-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン
独自性
ピラゾール環とトリアゾール環の両方が同じ分子内に存在することが、3-[1-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)プロパン-2-イル]-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピンをユニークなものにします。この組み合わせにより、さまざまな化学反応と生物学的標的との相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。 .
特性
分子式 |
C14H20N6O2 |
|---|---|
分子量 |
304.35 g/mol |
IUPAC名 |
3-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C14H20N6O2/c1-10(9-19-11(2)8-13(17-19)20(21)22)14-16-15-12-6-4-3-5-7-18(12)14/h8,10H,3-7,9H2,1-2H3 |
InChIキー |
PWQFROXSLPMFLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(C)C2=NN=C3N2CCCCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


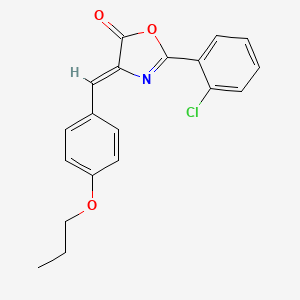
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911261.png)
![1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea](/img/structure/B10911269.png)
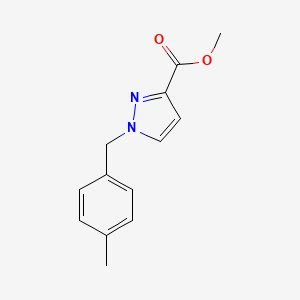
![2,2-bis(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10911273.png)
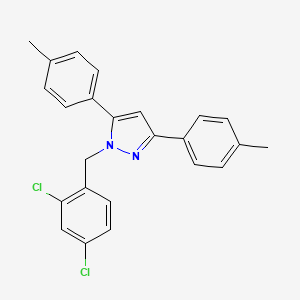
![methyl 3-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10911288.png)
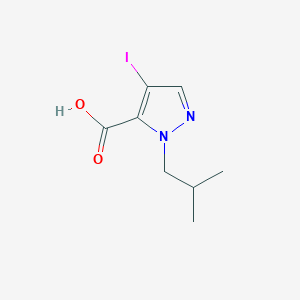
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10911294.png)
![4-chloro-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B10911295.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911302.png)
